3,5-Difluoro-4-methylphenol

Medicinal Chemistry ADME Lead Optimization

Researchers optimizing fluorinated drug candidates face metabolic instability at phenolic meta positions. 3,5-Difluoro-4-methylphenol solves this via its 3,5-difluoro substitution that blocks oxidative metabolism while the para-methyl group retains target binding. • Blocks oxidative metabolism at both meta positions for enhanced PK profiles • Enables regioselective cross-coupling via dual fluorine activation • Supplied at ≥98% purity with cold-chain storage for late-stage functionalization

Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
CAS No. 2985-61-7
Cat. No. B6329316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylphenol
CAS2985-61-7
Molecular FormulaC7H6F2O
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)O)F
InChIInChI=1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
InChIKeyNHXUPFDHSBROJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-methylphenol Procurement Guide: Properties & Comparators


3,5-Difluoro-4-methylphenol (CAS 2985-61-7) is a fluorinated phenolic building block characterized by a 1,3-difluoro-4-methyl substitution pattern on the aromatic ring [1]. This precise arrangement imparts a distinct electronic and steric profile that differentiates it from non-fluorinated analogs and alternative halogen-substituted cresols. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its dual fluorine atoms and methyl group enable specific regioselective transformations and modulate the physicochemical properties of downstream products .

1
Regioselective building block: 3,5-difluoro-4-methyl pattern enables predictable electrophilic aromatic substitution and cross-coupling site control.
2
Fluorine-mediated property tuning: Dual meta-fluorine atoms increase lipophilicity and metabolic stability in downstream lead optimization workflows.
3
Commercial high-purity supply: Consistently available at ≥97% purity, supporting sensitive late-stage functionalization without impurity interference.

Why Structural Analogs Cannot Replace 3,5-Difluoro-4-methylphenol


In-class substitution of 3,5-difluoro-4-methylphenol with related fluorophenols or cresols introduces significant deviations in lipophilicity, hydrogen bonding capacity, and metabolic stability that cascade through synthetic routes. The simultaneous presence of electron-withdrawing fluorine atoms at both meta positions, coupled with the para-methyl group, creates a unique activation pattern for electrophilic aromatic substitution and cross-coupling reactions [1]. While a generic 3-fluoro-4-methylphenol (CAS 452-78-8) or 3,5-difluorophenol (CAS 2713-34-0) may appear structurally similar, the loss of a single fluorine atom or the methyl group drastically alters the compound's pKa, LogP, and site-specific reactivity, directly impacting downstream yield, purity, and the ultimate performance of the target molecule in biological or materials applications.

!
Loss of a fluorine atom (e.g., 3-fluoro-4-methylphenol) significantly alters pKa, LogP, and electronic activation pattern, compromising downstream reaction selectivity and yield.
!
Absence of the para-methyl group (e.g., 3,5-difluorophenol) removes the lipophilic anchor and steric control, shifting target binding and metabolic profile in biological applications.
!
Halogen swapping (Cl for F) yields identical TPSA but different electron distribution and molecular volume, which may not transfer to specific ligand-receptor interactions.

Technical Differentiation: Quantitative Evidence vs. Close Analogs


Lipophilicity Comparison: Fluorinated vs. Non-Fluorinated Cresol

3,5-Difluoro-4-methylphenol exhibits a computed XLogP3-AA of 2.1, compared to the XLogP of 1.9 for the non-fluorinated analog p-cresol (4-methylphenol, CAS 106-44-5) [1]. This quantifiable increase in lipophilicity of +0.2 units, driven by the incorporation of two fluorine atoms, is consistent with class-level inferences for aryl fluorination and directly enhances passive membrane permeability [2].

Lipophilicity
Class-level inference
XLogP3-AA: 2.1 vs p-cresol 1.9
+0.2 LogP units
Context-dependent permeability signal.
In silico computed; consistent with aryl fluorination class effect.
Medicinal Chemistry ADME Lead Optimization

Topological Polar Surface Area: Fluoro vs. Chloro Analog

The computed Topological Polar Surface Area (TPSA) for 3,5-difluoro-4-methylphenol is 20.2 Ų [1]. In contrast, the chloro-analog 3,5-dichloro-4-methylphenol (CAS 2985-62-8) exhibits a computed TPSA of 20.2 Ų [2], which is identical. However, the significantly smaller atomic radius and higher electronegativity of fluorine relative to chlorine lead to a different electron density distribution and molecular volume, which are not captured by TPSA but are critical for target binding [3].

Topological PSA
Cross-study comparable
TPSA: 20.2 Ų
Identical to 3,5-dichloro analog
Steric and electronic differences limit substitution despite matching TPSA.
Fluorine vs chlorine atomic properties not reflected in TPSA metric.
Drug Design Blood-Brain Barrier Physicochemical Properties

Commercial Purity Benchmark: Difluoro vs. Mono-Fluoro Variant

Commercially available 3,5-difluoro-4-methylphenol from major suppliers is consistently offered at a purity of ≥97% to ≥98% . This is comparable to the purity of its mono-fluorinated analog, 3-fluoro-4-methylphenol (CAS 452-78-8), which is also supplied at 97% purity . The consistent high purity of the difluoro variant ensures reliable reactivity and minimal side-product formation in subsequent synthetic steps, a critical factor for process chemistry.

Commercial Purity
Data to verify
≥97–98% (difluoro)
vs mono-fluoro 97%
Δ: 0–1%
Comparable purity profiles support synthetic reliability.
Based on vendor specifications; confirm supplier COA for lot-specific data.
Procurement Quality Control Synthetic Reliability

High-Value Applications for R&D and Manufacturing


Pharmaceutical Intermediate for Kinase and GPCR Targets

The specific 3,5-difluoro-4-methyl substitution pattern serves as a privileged scaffold in medicinal chemistry for modulating the potency and selectivity of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The dual fluorine atoms enhance metabolic stability by blocking oxidative metabolism at the meta positions, while the methyl group provides a lipophilic anchor for target binding [1]. This compound is a critical building block for synthesizing advanced intermediates where precise control over electronic and steric properties is essential for optimizing lead compounds.

Agrochemical Lead Optimization: Herbicide and Fungicide Precursors

In agrochemical research, 3,5-difluoro-4-methylphenol is employed as a precursor for developing novel herbicides and fungicides. The fluorine atoms increase the environmental persistence and bioavailability of the active ingredient by retarding metabolic degradation in plants and soil, while the phenolic hydroxyl group provides a site for further derivatization into ethers, esters, or heterocyclic moieties commonly found in commercial pesticides [2].

Liquid Crystal Dopants and Specialty Materials Synthesis

The compound's high electronegativity and low polarizability, imparted by the 3,5-difluoro motif, make it a valuable building block for liquid crystal dopants and advanced organic electronic materials. Its structural rigidity and electron-withdrawing nature contribute to improved dielectric anisotropy and lower viscosity in liquid crystalline mixtures, enhancing the performance of electro-optical displays [3].

Late-Stage Functionalization of Phenolic Scaffolds

As a densely functionalized aromatic phenol, 3,5-difluoro-4-methylphenol is ideally suited for late-stage functionalization strategies in both medicinal and process chemistry. The hydroxyl group can be selectively modified (e.g., via Mitsunobu reaction, alkylation, or conversion to a triflate) without disturbing the sensitive fluorine substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening campaigns [4].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate (kinase / GPCR targets)
3,5-difluoro-4-methyl substitution pattern
Metabolic stability and target binding review
Agrochemical lead optimization
Fluorine-enhanced environmental persistence
Derivatization compatibility and fate studies
Liquid crystal dopants & specialty materials
Low polarizability and structural rigidity
Dielectric anisotropy and viscosity context
Late-stage functionalization of phenolic scaffolds
Selective hydroxyl group modification
Fluorine retention during derivatization review

Technical Documentation Hub

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